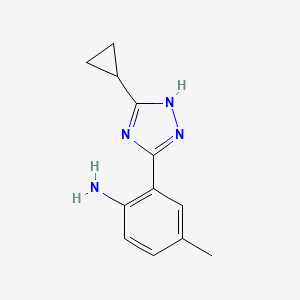
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Übersicht
Beschreibung
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (hereafter referred to as 2-CPT) is an organic compound belonging to the triazole family of compounds. It is a white, crystalline solid that is soluble in water and ethanol. 2-CPT has been studied extensively for its numerous chemical and biological properties, including its ability to act as an inhibitor of the enzyme cyclooxygenase (COX). 2-CPT has a wide range of applications and is used in a variety of scientific research, including drug development and biomedical research.
Wissenschaftliche Forschungsanwendungen
1. Solid-Phase Peptide Synthesis
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is related to triazole derivatives which are utilized in solid-phase peptide synthesis. The cycloaddition of azides to alkynes is a primary method for creating 1H-[1,2,3]-triazoles, with applications in incorporating these compounds into peptide backbones or side chains. This process is notable for its compatibility with solid-phase peptide synthesis on polar supports, offering a mild and efficient approach to diversify peptide structures (Tornøe, Christensen, & Meldal, 2002).
2. Environmental-Friendly Synthesis
The compound is associated with the green and efficient synthesis of triazole derivatives. The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using aryl azides and active methylene compounds in a DBU–water system is an environmentally friendly method. This technique offers advantages like high atom economy, low environmental impact, and good yields in shorter reaction times, marking an advancement in the synthesis of biologically and industrially significant triazoles (Singh, Sindhu, & Khurana, 2013).
3. Supramolecular Chemistry
Compounds with a 1,2,3-triazole ring, such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline, demonstrate significant delocalization of π-electron density within the triazole ring, influencing their molecular structure and interactions. These compounds form supramolecular chains through hydrogen bonding and other interactions, contributing to their potential applications in the field of supramolecular chemistry (Boechat et al., 2010).
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARILXNTLVKIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187886 | |
| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline | |
CAS RN |
1193388-42-9 | |
| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



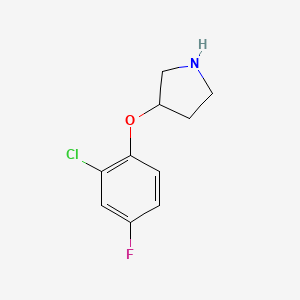
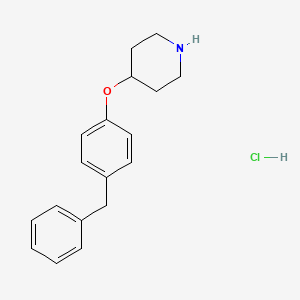
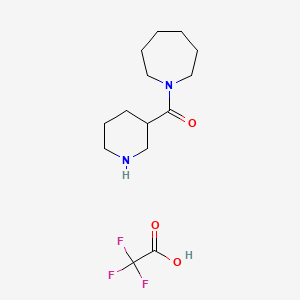
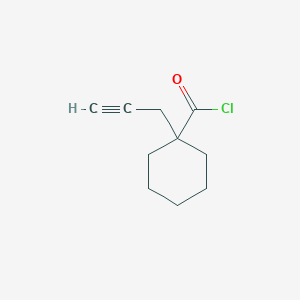
![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
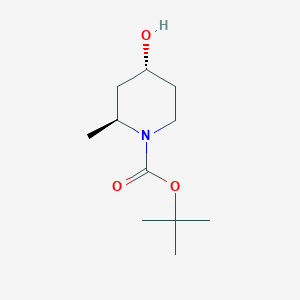
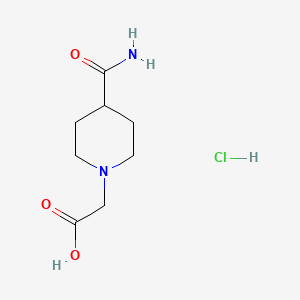
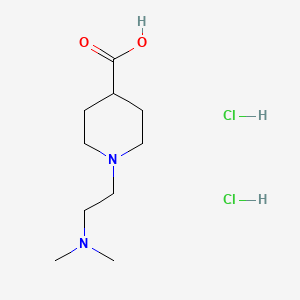
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
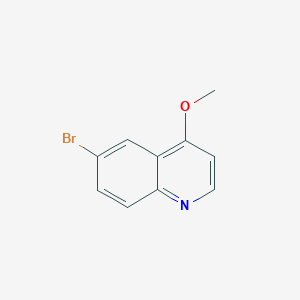
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)
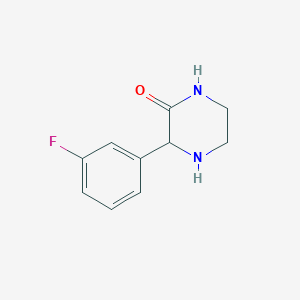
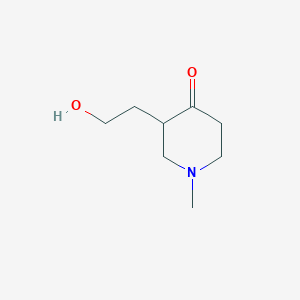
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)